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Compound of Interest

Compound Name: Enavogliflozin

Cat. No.: B607307 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for the analytical detection of Enavogliflozin and

its primary metabolites. The following troubleshooting guides and frequently asked questions

(FAQs) are designed to address specific issues that may be encountered during experimental

procedures.

Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of Enavogliflozin and how are they formed?

A1: The primary metabolites of Enavogliflozin are M1 and M2.[1] These are formed through

monohydroxylation reactions catalyzed by the cytochrome P450 enzymes CYP3A4 and

CYP2C19.[1] M1 is a result of hydroxylation on the dihydrobenzofuran group, while M2 is

formed by hydroxylation of the cyclopropyl group.[1]

Q2: What is the recommended analytical technique for the quantification of Enavogliflozin and

its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used

and recommended technique for the sensitive and selective quantification of Enavogliflozin
and its metabolites in biological matrices.[2][3][4] This method offers high specificity and allows

for the detection of low concentration levels typical in pharmacokinetic studies.
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Q3: What are the key considerations for sample preparation when analyzing Enavogliflozin
and its metabolites?

A3: A robust sample preparation method is crucial for accurate analysis. For plasma and urine

samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common and

effective techniques. Protein precipitation can also be used, but it may lead to significant matrix

effects, which can interfere with the analysis.[2]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, such as ion suppression or enhancement, can significantly impact the

accuracy and precision of LC-MS/MS analysis. To minimize these effects, consider the

following:

Optimize Sample Preparation: Employ a more rigorous sample cleanup method like SPE or

LLE to remove interfering endogenous components from the matrix.

Chromatographic Separation: Ensure adequate chromatographic separation of the analytes

from co-eluting matrix components. This can be achieved by optimizing the mobile phase

composition, gradient profile, and choice of analytical column.

Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) that co-

elutes with the analyte is the best way to compensate for matrix effects.

Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
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Possible Cause Recommended Solution

Column Contamination
Flush the column with a strong solvent. If the

problem persists, replace the column.

Inappropriate Mobile Phase pH

Adjust the mobile phase pH to ensure the

analyte is in a single ionic form. For

Enavogliflozin, a slightly acidic mobile phase

(e.g., with 0.1% formic acid) is often used.

Column Overload
Reduce the injection volume or the

concentration of the sample.

Injection Solvent Incompatibility
Ensure the injection solvent is of similar or

weaker strength than the initial mobile phase.

Issue 2: Low Signal Intensity or Sensitivity
Possible Cause Recommended Solution

Suboptimal Mass Spectrometer Parameters

Optimize the ion source parameters (e.g., spray

voltage, gas flows, temperature) and compound-

specific parameters (e.g., declustering potential,

collision energy) for Enavogliflozin and its

metabolites.

Inefficient Ionization

Ensure the mobile phase composition is

conducive to efficient ionization. For

Enavogliflozin, positive electrospray ionization

(ESI+) is commonly used.

Analyte Degradation

Check the stability of Enavogliflozin and its

metabolites in the sample matrix and during the

analytical process. Ensure proper storage

conditions (e.g., -80°C for plasma samples).

Matrix-induced Ion Suppression
Implement strategies to minimize matrix effects

as described in the FAQs.

Issue 3: High Background Noise or Interferences
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Possible Cause Recommended Solution

Contaminated Solvents or Reagents
Use high-purity solvents and freshly prepared

reagents.

Carryover from Previous Injections

Implement a robust needle and injection port

washing procedure. Injecting a blank solvent

after a high-concentration sample can help

identify and mitigate carryover.

Co-eluting Endogenous Matrix Components

Improve the sample cleanup procedure or

optimize the chromatographic separation to

resolve the analytes from interfering peaks.

Experimental Protocols
Protocol 1: Simultaneous Determination of
Enavogliflozin and its Metabolites (M1 & M2) in Human
Plasma by UPLC-MS/MS
This protocol is a representative method and may require optimization for specific

instrumentation and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g.,

Enavogliflozin-d4).

Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

Vortex for 5 minutes.

Centrifuge at 10,000 x g for 5 minutes.

Transfer the organic supernatant to a clean tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

Parameter Condition

UPLC System Waters ACQUITY UPLC or equivalent

Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50

mm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient

0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-

2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-3.0

min: 10% B

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Column Temperature 40°C

Mass Spectrometer Triple Quadrupole Mass Spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions
Enavogliflozin: To be optimized; M1: To be

optimized; M2: To be optimized

Note: Specific MRM transitions for Enavogliflozin and its metabolites need to be determined

by infusing standard solutions into the mass spectrometer.

Quantitative Data Summary
The following table summarizes the typical pharmacokinetic parameters of Enavogliflozin in

humans. Data for metabolites M1 and M2 are limited and require further investigation.
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Analyte Matrix Cmax (ng/mL) Tmax (hr)
AUC
(ng*hr/mL)

Enavogliflozin Human Plasma Dose-dependent Dose-dependent Dose-dependent

M1 Human Plasma
Data not readily

available

Data not readily

available

Data not readily

available

M2 Human Plasma
Data not readily

available

Data not readily

available

Data not readily

available

Visualizations
Experimental Workflow
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Caption: A typical experimental workflow for the analysis of Enavogliflozin and its metabolites.

Enavogliflozin Metabolism Pathway
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Caption: The primary metabolic pathway of Enavogliflozin to its main metabolites, M1 and M2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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